molecular formula C16H9F2N3O4 B11370679 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide

Cat. No.: B11370679
M. Wt: 345.26 g/mol
InChI Key: QHQFDQGJOVVMFU-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, an oxazole ring, and a nitrobenzamide moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or oxazoles.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide stands out due to its combination of a difluorophenyl group, an oxazole ring, and a nitrobenzamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H9F2N3O4

Molecular Weight

345.26 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H9F2N3O4/c17-12-5-4-9(7-13(12)18)14-8-15(25-20-14)19-16(22)10-2-1-3-11(6-10)21(23)24/h1-8H,(H,19,22)

InChI Key

QHQFDQGJOVVMFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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